molecular formula C19H16F3NO B4058208 4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Cat. No.: B4058208
M. Wt: 331.3 g/mol
InChI Key: GFHPLRXJCHBZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexahydro-cyclopenta[g]quinolin-2-one structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives are subjects of interest in the synthesis of polyfluorinated quinolin-2-ones and other heterocyclic compounds. For instance, Safina et al. (2009) explored the cyclization reactions of polyfluorocinnamanilides to yield polyfluorinated quinolin-2-ones, demonstrating the importance of these reactions in creating complex molecular structures with potential applications in materials science and pharmaceuticals (Safina et al., 2009).

Luminescence and Magnetic Properties

  • Complexes based on 8-hydroxyquinoline derivatives have been studied for their slow magnetization relaxation and photo-luminescence properties, indicating potential applications in optoelectronics and magnetic storage devices. The specific luminescent and magnetic behaviors of these complexes highlight the versatility of quinoline derivatives in material science (Chu et al., 2018).

Pharmaceutical Applications

  • Quinoline derivatives have been explored for their antimicrobial and antiviral activities. For example, compounds synthesized from trifluoromethyl quinolines showed significant antimicrobial activity against various microorganisms, suggesting their potential as future antituberculosis agents or for treating other infections (Garudachari et al., 2014). Additionally, 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives were synthesized and evaluated, showing high anti-MERS-CoV inhibitory activities, which indicates their potential in antiviral therapy (Yoon et al., 2019).

Experimental and Theoretical Characterization

  • The structural, electronic, and interaction properties of quinolinone derivatives have been extensively studied, including their synthesis, crystal structure, and DFT calculations. Such studies are crucial for understanding the molecular basis of their pharmacological activities and for designing new compounds with enhanced efficacy and specificity (Abad et al., 2021).

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)16-7-2-1-6-13(16)14-10-18(24)23-17-9-12-5-3-4-11(12)8-15(14)17/h1-2,6-9,14H,3-5,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHPLRXJCHBZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
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4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
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4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
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4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 5
4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Reactant of Route 6
4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

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